DL-Stearoylcarnitine chloride
Overview
Description
DL-Stearoylcarnitine chloride is a long-chain acylcarnitine . It has an empirical formula of C25H50ClNO4 and a molecular weight of 464.12 .
Molecular Structure Analysis
The molecular structure of DL-Stearoylcarnitine chloride can be represented by the SMILES stringCl.CCCCCCCCCCCCCCCCCC(=O)OC(CC(O)=O)CN(C)C
.
Scientific Research Applications
Absorption Enhancement in Drug Delivery DL-Stearoylcarnitine chloride (SCC) has been studied for its role in enhancing the absorption of drugs. Research indicates that mixed micellar solutions of sodium glycocholate with SCC can significantly increase mucosal membrane permeability, aiding in the effective delivery of drugs like acyclovir in the colon and nasal cavity. This suggests potential applications of SCC in improving the efficacy of certain pharmaceutical compounds by enhancing their absorption (Park, Shao, & Mitra, 1992).
Physicochemical Properties and Applications in Gene Delivery Studies have explored the synthesis of alkyl acyl carnitine esters, including SCC, as potential biocompatible cationic lipids for gene transfer. These compounds exhibit physicochemical properties similar to phosphatidylcholines and are investigated for their transfection efficiency in cell cultures. SCC and its derivatives could be significant in developing efficient and safe methods for gene delivery (Wang, Guo, Xu, Barron, & Szoka, 1998).
Application in Chromatography SCC has been utilized in developing unique stationary phases for liquid chromatographic columns. This involves the coating of octadecylsilica with SCC, leading to a column (CN-18) that displays efficient separation capabilities for various compounds, including inorganic anions and amino acids. The application of SCC in chromatography suggests its utility in enhancing analytical methods for diverse molecular analyses (Kamimori & Konishi, 2001).
Investigation in Disease Biomarkers SCC levels in blood have been studied for their potential as biomarkers in diseases like preeclampsia. Research into maternal serum acylcarnitine profiles, including SCC, revealed associations with early and late-onset preeclampsia, suggesting SCC's role as a novel metabolomics biomarker for this condition (Koster et al., 2015).
Micellar Concentration and Phase Transitions Studies The critical micellar concentration (CMC) of stearoylcarnitine has been determined under various pH conditions, revealing insights into its aggregation behavior and phase transitions. These studies help understand the physicochemical properties of SCC, which could have implications in pharmaceutical formulations and material science (Kamlekar & Swamy, 2006).
properties
IUPAC Name |
(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017672 | |
Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Stearoylcarnitine chloride | |
CAS RN |
18822-91-8 | |
Record name | Stearoyl-dl-carnitine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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